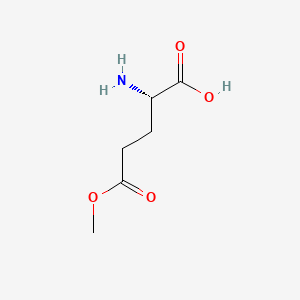
methyl 2-bromo-2-methylpropanoate
Übersicht
Beschreibung
methyl 2-bromo-2-methylpropanoate is an organic compound with the molecular formula C5H9BrO2. It is a colorless oil that is slightly soluble in chloroform and methanol . This compound is widely used in organic synthesis, particularly as an initiator in Atom Transfer Radical Polymerization (ATRP) reactions .
Wirkmechanismus
Target of Action
Methyl 2-bromo-2-methylpropanoate, also known as Methyl 2-bromo-2-methylpropionate or Methyl 2-bromoisobutyrate, is primarily used as a free radical initiator . It is involved in the initiation of polymerization reactions . The compound’s primary targets are therefore the monomers or small polymers that are intended to be polymerized.
Mode of Action
As a free radical initiator, this compound can donate a free radical to start the polymerization process . This interaction with its targets leads to the formation of larger polymer chains. The compound itself gets consumed in the process, resulting in the propagation of the polymer chain .
Biochemical Pathways
It plays a crucial role in the synthesis of polymer brushes with single-walled carbon nanotubes as backbones .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant .
Result of Action
The primary result of the action of this compound is the formation of polymer chains. It has also been used as a starting reagent for the synthesis of 2-18 F-fluoropropionic acid, a positron emission tomography imaging agent for prostate cancer .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. It is typically stored under inert gas (nitrogen or Argon) at 2-8°C . Its reactivity may also be influenced by the presence of other substances in the reaction mixture.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
methyl 2-bromo-2-methylpropanoate can be synthesized by dissolving bromoisobutyric acid in a solution of concentrated sulfuric acid and methanol. The mixture is stirred under reflux for 2 hours, then cooled to room temperature and concentrated under vacuum. The residue is dissolved in diethyl ether, washed with 10% aqueous sodium bicarbonate and brine, dried under magnesium sulfate, and concentrated again under vacuum to yield a colorless oil .
Industrial Production Methods
In industrial settings, the production of methyl 2-bromo-2-methylpropionate involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Polymerization Reactions: It acts as an initiator in ATRP, leading to the formation of polymers with specific end groups.
Common Reagents and Conditions
Reformatsky Reaction: This compound reacts with zinc and arylglyoxals in an ether-HMPA mixture to form 1-aryl-4,4,8,8-tetramethyl-2,6-dioxabicyclo[3.3.0]octane-3,7-diones.
Major Products
The major products formed from these reactions include various polymers and complex organic molecules, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
methyl 2-bromo-2-methylpropanoate has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-bromopropionate
- Ethyl 2-bromo-2-methylpropionate
- 2-Bromo-2-methylpropionic acid
- 2-Bromoisobutyryl bromide
Uniqueness
methyl 2-bromo-2-methylpropanoate is unique due to its specific structure, which allows it to act as an efficient initiator in ATRP. Its ability to generate well-defined polymers with controlled end groups makes it highly valuable in polymer chemistry .
Eigenschaften
IUPAC Name |
methyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-5(2,6)4(7)8-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUSVJVVRXWKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177982 | |
| Record name | Methyl 2-bromo-2-methylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23426-63-3 | |
| Record name | Methyl 2-bromo-2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23426-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-2-methylpropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023426633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23426-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-bromo-2-methylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromo-2-methylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-BROMO-2-METHYLPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SA4292KBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methyl 2-bromoisobutyrate acts as an initiator in ATRP. [, , ] This controlled radical polymerization technique relies on the reversible homolytic cleavage of the carbon-bromine bond in the initiator molecule. This generates a radical species capable of initiating the polymerization of monomers like styrene and methacrylates. [] The reaction is mediated by a transition metal catalyst, typically a copper complex, which cycles between different oxidation states to control the radical concentration and ensure controlled polymer chain growth. [, ]
ANone: Methyl 2-bromoisobutyrate has the following characteristics:
- Spectroscopic Data: While specific data depends on the technique used, key spectral features include signals characteristic of the ester group (C=O stretching in IR, chemical shifts in NMR) and the presence of bromine (isotopic patterns in mass spectrometry). []
A: Methyl 2-bromoisobutyrate reacts with zinc to form a Reformatsky reagent. [, ] This organozinc reagent subsequently adds to the carbonyl group of aldehydes or ketones, leading to the formation of β-hydroxy esters after hydrolysis. [, ] The reaction proceeds through a nucleophilic addition mechanism.
A: Yes. Researchers have utilized methyl 2-bromoisobutyrate as an ATRP initiator to synthesize polymers containing various functional groups. One example is the synthesis of polycarbonates with cationic side chains for siRNA delivery. [] In this case, a bromine-containing cyclic carbonate monomer is polymerized using methyl 2-bromoisobutyrate as the initiator, followed by side-chain modification to introduce cationic groups. []
A: Yes, computational methods have provided valuable insights into the mechanism of methyl 2-bromoisobutyrate's action in ATRP. Studies using density functional theory (DFT) calculations have investigated the single electron transfer process from a catalyst to methyl 2-bromoisobutyrate. [] These studies revealed that the reductive cleavage of the carbon-bromine bond likely proceeds through a concerted mechanism, challenging earlier assumptions about the formation of radical anion intermediates. []
ANone: The controlled polymerization facilitated by methyl 2-bromoisobutyrate allows for the design of polymers with well-defined architectures and functionalities, opening doors to a wide array of applications. Some examples include:
- Drug Delivery: Polymeric micelles based on kojic acid, acrylic acid, and chitosan were synthesized using an initiator derived from methyl 2-bromoisobutyrate, demonstrating potential for antibacterial applications. []
- Biocompatible Materials: The synthesis of amphiphilic polycarbonates with controlled cationic branch lengths using methyl 2-bromoisobutyrate as an initiator highlights its potential in creating biocompatible materials for siRNA delivery. []
- Surface Modifications: Researchers have developed vapor-based initiator coatings for surface modifications via ATRP using a derivative of methyl 2-bromoisobutyrate. [] This approach allows for the controlled growth of polymer brushes from various substrates, expanding the possibilities for tailoring surface properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















